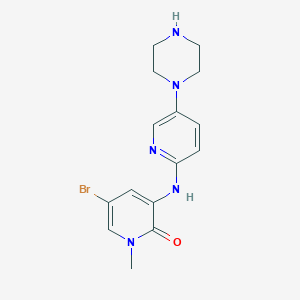![molecular formula C11H14N4 B1466929 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 1368615-29-5](/img/structure/B1466929.png)
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Vue d'ensemble
Description
The compound “2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine” belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[4,5-b]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tandem Amination/Cycloisomerization : A study by Liu, Deng, Lei, and Lin (2011) explored a tandem route for synthesizing imidazo[1,2-a]pyridines through direct amination of aryl propargylic alcohols with 2-aminopyridines, followed by intramolecular cycloisomerization, yielding various imidazo[1,2-a]pyridines in moderate to good yields (Liu, Deng, Lei, & Lin, 2011).
- Synthesis of Derivatives : Ghorbani-Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with high yields using solvent-free conditions. This study highlights the versatility of the imidazo[1,2-a]pyridine structure in synthesizing derivatives (Ghorbani‐Vaghei & Amiri, 2014).
Potential Applications in Biological Research
- Antimicrobial Screening : Desai et al. (2012) conducted antimicrobial screening of a series of imidazo[1,2-a]pyridine derivatives, finding that some derivatives, especially those bearing halogen groups, showed potent activity against various bacterial and fungal strains (Desai et al., 2012).
- Synthesis of Luminescent Compounds : Veltri et al. (2020) presented a multicomponent catalytic approach to synthesize fused imidazole bicyclic acetic esters, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in developing biologically active principles with luminescent properties (Veltri et al., 2020).
Development of New Synthetic Methods
- Multicomponent Synthesis Approaches : The study by Wu et al. (2010) developed a multicomponent protocol for synthesizing poly-substituted 2-(pyridin-2-yl)imidazoles, highlighting the potential for creating diverse structures using imidazo[1,2-a]pyridine as a building block (Wu et al., 2010).
- Catalysis and Novel Reaction Pathways : Cao et al. (2014) developed a novel transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines, offering a facile approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to interact with various targets, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Similar compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that this compound may affect similar pathways.
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation , suggesting that this compound might have similar effects.
Analyse Biochimique
Biochemical Properties
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, this compound inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes within the cell.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular signaling pathways . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular function. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. This can result in changes in metabolite levels and overall metabolic activity within the cell.
Propriétés
IUPAC Name |
2-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-5-10-14-9-2-1-7-13-11(9)15(10)8-3-4-8/h1-2,7-8H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPOGXBLLGYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



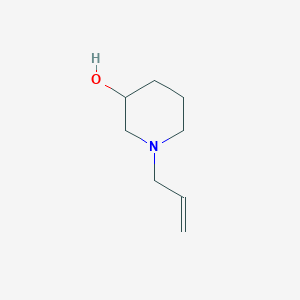
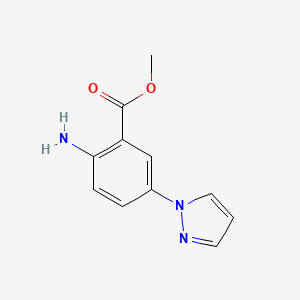
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)
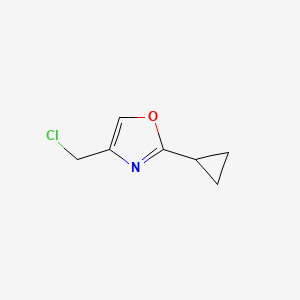

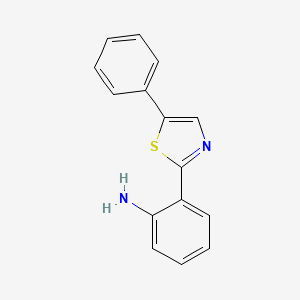
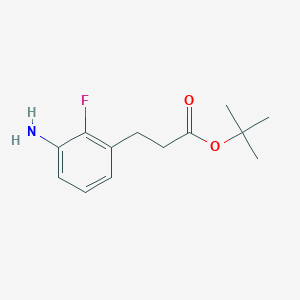


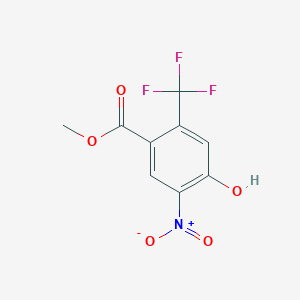
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
